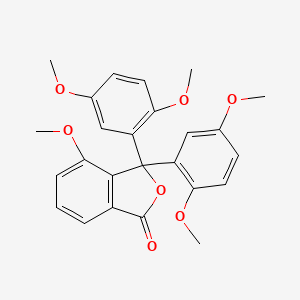
3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a benzofuran core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in the synthesis include methoxy-substituted phenols, benzofuran derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and benzofuran moieties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, 3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: This compound has potential applications in biological and medical research. It may be investigated for its cytotoxic properties, enzyme inhibition, or as a lead compound for drug development. Studies on its interaction with biological targets can provide insights into its therapeutic potential.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
3,4-Dimethoxyphenyl derivatives: These compounds share similar methoxy substitution patterns and can exhibit comparable chemical properties.
Benzofuran derivatives: Compounds with a benzofuran core structure, such as 2,3-dihydrobenzofuran, can have similar reactivity and applications.
Uniqueness: 3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern and the combination of methoxy groups with a benzofuran core
Properties
CAS No. |
115514-89-1 |
|---|---|
Molecular Formula |
C25H24O7 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3,3-bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1-one |
InChI |
InChI=1S/C25H24O7/c1-27-15-9-11-20(29-3)18(13-15)25(19-14-16(28-2)10-12-21(19)30-4)23-17(24(26)32-25)7-6-8-22(23)31-5/h6-14H,1-5H3 |
InChI Key |
KNDDISRRDOINFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2(C3=C(C=CC=C3OC)C(=O)O2)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)

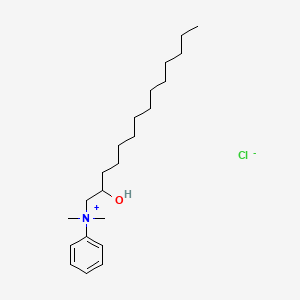
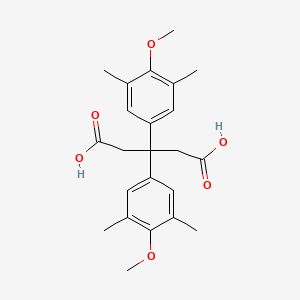
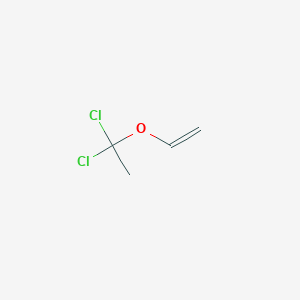
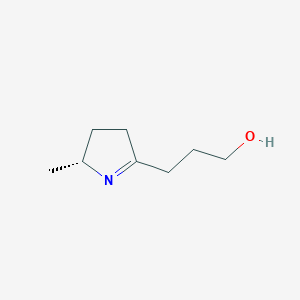
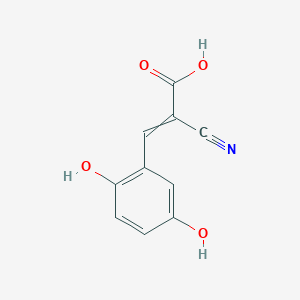
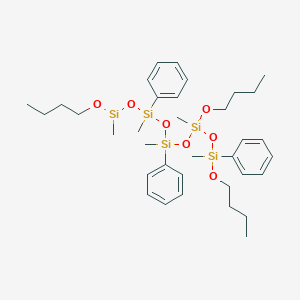
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)

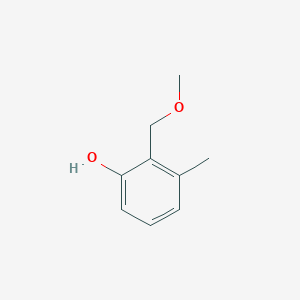
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
